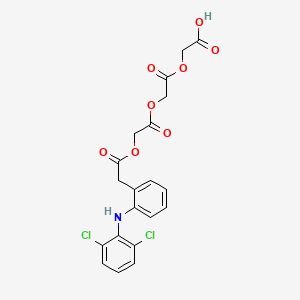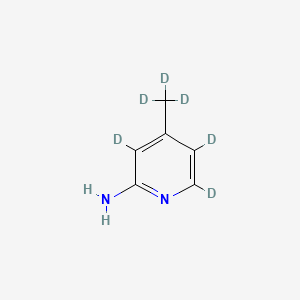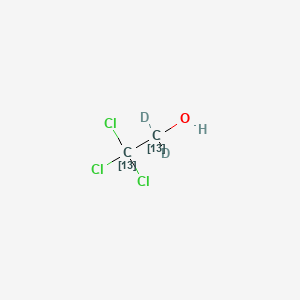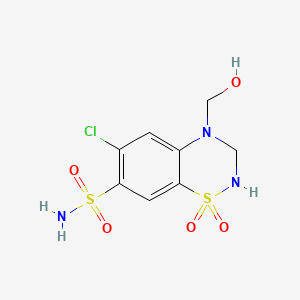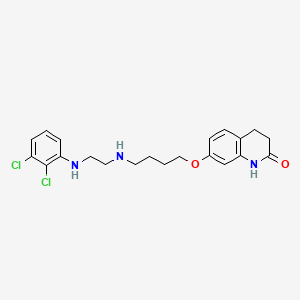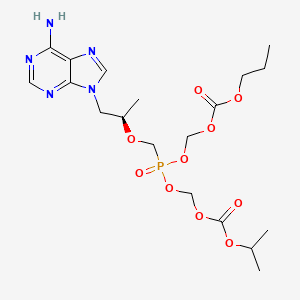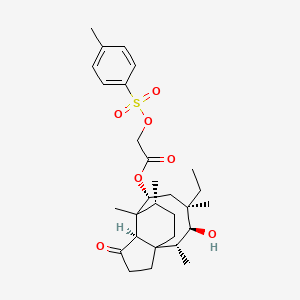
2-Amino-3,7-dihydropurine-6-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3,7-dihydropurine-6-thione, also known as 6H-Purine-6-thione, is a compound with the molecular formula C5H5N5S and a molecular weight of 167.19 . It is a 2-aminopurine that is the 6-thiono derivative of 2-amino-1,9-dihydro-6H-purine . It incorporates into DNA and inhibits synthesis .
Molecular Structure Analysis
The molecular structure of 2-Amino-3,7-dihydropurine-6-thione includes a six-membered ring and a five-membered ring . The compound contains a total of 20 bond(s); 13 non-H bond(s), 7 multiple bond(s), 1 rotatable bond(s), 2 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 guanidine derivative(s), 1 secondary amine(s) (aliphatic), 1 secondary amine(s) (aromatic), and 1 thione group .Chemical Reactions Analysis
The chemical reactions involving 2-Amino-3,7-dihydropurine-6-thione are complex and involve various mechanisms. For instance, one study discusses the interaction of the drug 6-thioguanine with COOH and COCl functionalized carbon nanotube (NTCOOH and NTCOCl) using density functional theory .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 555.4±42.0 °C and a predicted density of 2.08±0.1 g/cm3 . Its pKa is predicted to be 9.46±0.20 .Applications De Recherche Scientifique
Chemotherapeutic Applications
6-Thioguanine, a derivative closely related to 2-Amino-3,7-dihydropurine-6-thione, has been studied for its chemotherapeutic uses, particularly in leukemia treatment. Research has focused on its solid-state properties, exploring hydrogen bonding and stacking pi-pi interactions, which are significant for its chemotherapeutic effectiveness. These studies utilize techniques such as NMR-NQR double resonance spectroscopy and density functional theory to analyze molecular aggregations and global reactivity descriptors, shedding light on the drug's properties and its interaction mechanisms at the molecular level (Latosinska et al., 2009).
Synthetic Chemistry Innovations
The synthesis and mechanistic studies of dihydropyrimidinethiones through the Dimroth rearrangement under microwave irradiation provide insights into the versatility of 2-Amino-3,7-dihydropurine-6-thione related compounds. These synthetic methodologies offer pathways for creating various derivatives with potential biological activities, emphasizing the compound's role in developing new chemical entities (Glasnov et al., 2006).
Biological Evaluations and Applications
Further research has delved into the creation of dihydropyrimidin-2(1H)-thione derivatives, showcasing the compound's scaffold as a basis for potential antimicrobial, antifungal, and antioxidant activities. Studies have illustrated how modifications to the basic structure of 2-Amino-3,7-dihydropurine-6-thione and its derivatives can lead to compounds with significant biological properties, highlighting the importance of these heterocycles in medicinal chemistry (Harika et al., 2014).
Mécanisme D'action
Target of Action
2-Amino-3,7-dihydropurine-6-thione, also known as Tioguanine or 6-Thioguanine , is primarily targeted towards the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) . This enzyme plays a crucial role in the purine salvage pathway, which is essential for DNA and RNA synthesis.
Mode of Action
6-Thioguanine competes with hypoxanthine and guanine for HGPRTase and is converted to 6-thioguanilyic acid (TGMP) . This conversion reaches high intracellular concentrations at therapeutic doses . As an antimetabolite, it masquerades as a purine (hypoxanthine and guanine), which are the building blocks of DNA . It prevents these substances from being incorporated into DNA during the “S” phase of the cell cycle, thereby stopping normal development and division .
Biochemical Pathways
6-Thioguanine affects the purine salvage pathway . By mimicking the natural substrates of HGPRTase, it gets incorporated into the DNA, which leads to DNA damage and cell death . This disruption of the biochemical pathway inhibits the synthesis of DNA and RNA, which are crucial for cell growth and multiplication .
Result of Action
The primary result of 6-Thioguanine’s action is the induction of remission and remission consolidation in patients with acute nonlymphocytic leukemias . By inhibiting DNA and RNA synthesis, it prevents the growth and multiplication of cancer cells, leading to their death .
Safety and Hazards
Propriétés
IUPAC Name |
2-amino-3,7-dihydropurine-6-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5S/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)/i2+1,3+1,7+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWHKKSPHMUBEB-QZTPXDJLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=S)N=C(N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=N[13C]2=[13C]([15NH]1)C(=S)N=C(N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3,7-dihydropurine-6-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,6'-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one]](/img/structure/B565306.png)
